molecular formula C8H17NO2S B13609600 Methyl s-isopropylhomocysteinate

Methyl s-isopropylhomocysteinate

Cat. No.: B13609600
M. Wt: 191.29 g/mol
InChI Key: KQGROASPCGQZJH-UHFFFAOYSA-N
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Description

Methyl S-isopropylhomocysteinate is a sulfur-containing derivative of homocysteine, where the thiol group (-SH) of homocysteine is substituted with an isopropyl group (-S-iPr), and the carboxylic acid is esterified to a methyl group.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

methyl 2-amino-4-propan-2-ylsulfanylbutanoate

InChI

InChI=1S/C8H17NO2S/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

KQGROASPCGQZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl s-isopropylhomocysteinate typically involves the esterification of L-homocysteine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Methyl s-isopropylhomocysteinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl s-isopropylhomocysteinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating homocysteine levels in the body.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Methyl s-isopropylhomocysteinate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular processes and metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and regulatory proteins .

Comparison with Similar Compounds

Structural Analogues in Organophosphorus Chemistry

Several organophosphorus compounds in the evidence share functional similarities with methyl S-isopropylhomocysteinate, particularly in their sulfur-containing ester groups and alkyl substituents:

Compound Key Structural Features CAS Registry Number Reactivity/Applications
This compound -S-iPr group, methyl ester, homocysteine backbone Not available Potential as a biochemical probe or synthetic intermediate
S-Methyl methylphosphonochloridothiolate -S-Me group, methylphosphonochloridate backbone 13113-89-8 Reactive intermediate in organophosphorus synthesis
O-Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate -S-alkyl chain with dimethylamino group, -O-iPr ester Not listed Neurotoxic agent; inhibits acetylcholinesterase
1-Methylpentyl S-2-diisopropylaminoethyl methylphosphonothioate -S-alkylamino group, branched ester substituent 129788-86-9 High toxicity; regulated under chemical weapons conventions

Key Differences :

  • Backbone Chemistry: this compound derives from homocysteine (amino acid backbone), whereas organophosphorus analogs have phosphonothioate or phosphonochloridothiolate backbones, leading to distinct electronic and steric properties .
  • Reactivity: The phosphorus center in organophosphorus compounds confers higher electrophilicity, making them more reactive toward nucleophiles (e.g., acetylcholinesterase) compared to the non-phosphorus homocysteinate derivative .

Comparison with Diterpene Methyl Esters

Diterpene methyl esters from Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) share ester functional groups but differ in core structure and biological roles:

Compound Core Structure Biological Role Physicochemical Properties
This compound Homocysteine derivative Synthetic or biochemical applications Polar due to amino acid backbone; moderate solubility in water
Sandaracopimaric acid methyl ester Diterpene resin acid Plant defense compound Hydrophobic; high volatility (GC elution ~25 min)
Z-Communic acid methyl ester Labdane diterpene Antimicrobial agent in plant resin Less polar; identified via GC-MS fragmentation



Key Differences :

  • Polarity: this compound is more polar than diterpene esters due to its amino acid-derived structure, impacting its chromatographic behavior (e.g., HPLC retention vs. GC volatility) .
  • Biological Function : Diterpene esters are naturally occurring defense molecules, whereas this compound is likely synthetic, with applications in medicinal chemistry or catalysis .

Spectroscopic and Analytical Data

While direct spectroscopic data for this compound are absent in the evidence, comparisons can be inferred:

  • NMR/FTIR: Organophosphorus thioesters show characteristic P=O and P-S stretches (~1250 cm⁻¹ and ~650 cm⁻¹, respectively) in FTIR, unlike the C-S and ester C=O stretches (~1700 cm⁻¹) expected for this compound .
  • Chromatography : Methyl esters of diterpenes elute earlier in GC due to volatility, whereas polar homocysteinate derivatives would require HPLC with UV or MS detection .

Research Implications and Gaps

  • Synthetic Utility: this compound’s sulfur and ester groups make it a candidate for studying thioether reactivity or enzyme inhibition, akin to organophosphorus neurotoxins but with reduced toxicity .
  • Data Limitations: No direct studies on this compound were found in the evidence; further research is needed to characterize its stability, bioactivity, and industrial applications.

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